5-Aminobenzene-1,3-disulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

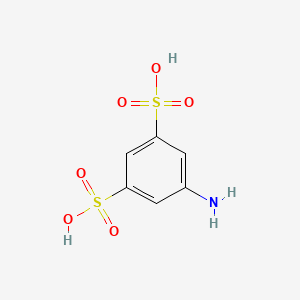

5-Aminobenzene-1,3-disulfonic acid (ABSA) is an aromatic compound. It is also known as 4-amino-1,3-benzenedisulfonic acid . The molecular weight of this compound is approximately 253.26 .

Molecular Structure Analysis

The molecular formula of this compound is C6H7NO6S2 . Unfortunately, the specific structure details were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is approximately 253.26 , and the molecular formula is C6H7NO6S2 . Other properties such as density, boiling point, melting point, and flash point were not available .Scientific Research Applications

Chemical Synthesis and Modification

- Formation in Chemical Processes : 5-Aminobenzene-1,3-disulfonic acid (ABAS) is identified as a by-product in the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron. Factors like pH and temperature play a significant role in ABAS formation (Fan, Zhang, Zhang, & Du, 2007).

- Conducting Polymer Synthesis : ABAS has been used in the synthesis of poly(m-aminobenzene sulfonic acid) homopolymer, a water-soluble conducting polymer. This polymer's conductivity and thermal properties have been extensively characterized (Roy, Gupta, Bhowmik, & Ray, 1999).

- Membrane Protein Modification : Research indicates the involvement of ABAS-related compounds in the modification of membrane proteins, affecting ion permeability in human red blood cells. This modification plays a critical role in understanding cell membrane dynamics and functions (Knauf & Rothstein, 1971).

Material Science and Electrochemistry

- Surface Modification : ABAS derivatives have been used for the covalent modification of surfaces, such as in the modification of glassy carbon electrodes. This modification is vital for developing sensitive electrochemical sensors and devices (Li, Wan, & Sun, 2004).

- Corrosion Inhibition : Derivatives of ABAS, specifically 2-aminobenzene-1,3-dicarbonitriles, have shown effectiveness as green corrosion inhibitors for aluminum in alkaline environments. This application is crucial in materials science for enhancing the durability and lifespan of metal structures (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Environmental Applications

- Dye Degradation : ABAS-related compounds have been studied in the context of dye degradation, particularly in the breakdown of anthraquinone dyes. Understanding these processes is essential for environmental management and pollution control (Sugano et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Amino acids, in general, are known to play crucial roles in various biological processes, including protein synthesis and metabolic regulation .

Mode of Action

For instance, they can bind to receptors, modulate enzyme activity, or serve as precursors for other bioactive molecules .

Biochemical Pathways

Amino acids are integral to numerous biochemical pathways, including protein synthesis, energy production, and neurotransmitter synthesis .

Result of Action

The effects of amino acids at the molecular and cellular levels can be diverse, ranging from influencing gene expression to modulating cellular signaling pathways .

properties

IUPAC Name |

5-aminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNQBBVSVGAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)